molecular formula C6H11NO B13086326 (E)-4-(Dimethylamino)but-2-enal

(E)-4-(Dimethylamino)but-2-enal

Cat. No.: B13086326
M. Wt: 113.16 g/mol
InChI Key: JTAYXEIPUKLUOX-ONEGZZNKSA-N
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Description

(E)-4-(Dimethylamino)but-2-enal is an organic compound characterized by the presence of a dimethylamino group attached to a butenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)but-2-enal typically involves the reaction of dimethylamine with but-2-enal under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)but-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-4-(Dimethylamino)but-2-enal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)but-2-enal involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(Dimethylamino)but-2-enone
  • (E)-4-(Dimethylamino)but-2-enoic acid
  • (E)-4-(Dimethylamino)but-2-enol

Uniqueness

(E)-4-(Dimethylamino)but-2-enal is unique due to its specific structural features and reactivity. The presence of the dimethylamino group and the conjugated double bond system imparts distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(E)-4-(dimethylamino)but-2-enal

InChI

InChI=1S/C6H11NO/c1-7(2)5-3-4-6-8/h3-4,6H,5H2,1-2H3/b4-3+

InChI Key

JTAYXEIPUKLUOX-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C/C=C/C=O

Canonical SMILES

CN(C)CC=CC=O

Origin of Product

United States

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